molecular formula C14H19NO5 B8064126 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, (alphaR)-

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, (alphaR)-

Cat. No.: B8064126
M. Wt: 281.30 g/mol
InChI Key: JRUKDUAEXGBAKC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid: is a compound of significant interest in organic chemistry and pharmaceutical research. It is a derivative of phenylacetic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxy group on the phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting phenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the Boc and methoxy groups, making it less versatile in synthetic applications.

    Boc-®-2-Amino-2-phenylacetic Acid: Similar but without the methoxy group, affecting its reactivity and binding properties.

    4-Methoxyphenylacetic Acid: Lacks the Boc group, making it more reactive but less protected during synthesis.

Uniqueness

Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both the Boc protecting group and the methoxy group. This combination provides a balance of protection and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKDUAEXGBAKC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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